3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
“3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride” is a chemical compound with the empirical formula C8H8Cl2N2O . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, such as alkaloids .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, a four-step synthesis of aminobicyclopyrazolone hydrochloride was achieved starting from di-tert-butyl hydrazodiformate . The route entails cyclization with 1,3-dibromopropane under phase transfer conditions, followed by deprotection to give pyrazolidine hydrochloride. Cyanoacetylation of the latter and ring closure of the resulting cyanoacetyl pyrazolidine gave the final product .Scientific Research Applications
Chemical Synthesis and Structural Analysis
A thiamine hydrochloride accelerated synthesis of related compounds, such as 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, was achieved via a multicomponent reaction, highlighting a method for creating complex indole derivatives in an eco-friendly aqueous medium (Fatma et al., 2014). Furthermore, new reactions of 2-substituted indoles, involving transformations to o-aminophenylpyrazoles or 3-aminoindoles under certain conditions, provide insight into the reactivity and potential chemical utilities of indole derivatives (Dave & Warnhoff, 1976).
Material and Biological Applications
In the context of material science, poly(dopamine), a polymer derived from dopamine hydrochloride, demonstrates the potential of indole derivatives in forming supramolecular aggregates, which are utilized for antifouling applications (Dreyer et al., 2012). Moreover, a domino approach to synthesizing pyrazino-indoles and pyrroles using vinyl selenones showcases the versatility of indole-based compounds in creating biologically relevant molecules (Palomba et al., 2018).
Analytical and Synthetic Methodologies
The development of a one-pot synthesis method for 2-amino-indole-3-carboxamide and analogs demonstrates the efficiency and practicality of synthesizing indole derivatives, crucial for pharmaceutical development (Wang et al., 2011). Additionally, the regiospecific epoxide opening for synthesizing 3-hydroxy-3-aminomethylindolin-2-one derivatives illustrates a mild and eco-friendly method for obtaining complex indole structures, emphasizing the importance of indole derivatives in medicinal chemistry (Chouhan et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride are currently unknown. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been shown to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have various biologically vital properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of kinases involved in cell signaling, thereby disrupting downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZQHWDPBECBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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